(1-Phenyl-1H-pyrazol-3-yl)boronic acid
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Overview
Description
(1-Phenyl-1H-pyrazol-3-yl)boronic acid is an organic compound with the molecular formula C₉H₉BN₂O₂ and a molecular weight of 187.99 g/mol . This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a phenyl group and a pyrazole ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of phenylboronic acid with pyrazole derivatives under acidic conditions . One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid and an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often utilizes scalable and cost-effective methods, such as the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The process generally involves the sequential formation of intermediates, followed by heterocyclization with hydrazine .
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include phenyl-substituted pyrazoles, boronic esters, and various heterocyclic compounds .
Scientific Research Applications
(1-Phenyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity . This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- 1H-Pyrazole-4-boronic acid
- 3-Methyl-1H-pyrazole-4-boronic acid
- 1-Phenyl-1H-pyrazol-4-ylboronic acid
Comparison: (1-Phenyl-1H-pyrazol-3-yl)boronic acid is unique due to the position of the boronic acid group on the pyrazole ring, which influences its reactivity and binding properties . Compared to its analogs, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Properties
IUPAC Name |
(1-phenylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSVUABZBOYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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